molecular formula C13H15NO3S2 B2440352 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1351586-38-3

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2440352
CAS No.: 1351586-38-3
M. Wt: 297.39
InChI Key: HCBVPMPZVBOKBC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that features a thiophene ring, a hydroxyethyl group, and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the thiophene derivative with an epoxide or a halohydrin under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the hydroxyethyl-thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids. The sulfonamide group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

    N-(2-hydroxy-2-(furan-2-yl)ethyl)-1-phenylmethanesulfonamide: Contains a furan ring instead of a thiophene ring, which can alter its reactivity and interaction with biological targets.

    N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-1-phenylmethanesulfonamide: Contains a pyridine ring, which can introduce basicity and affect its binding properties.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-12(13-7-4-8-18-13)9-14-19(16,17)10-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBVPMPZVBOKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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